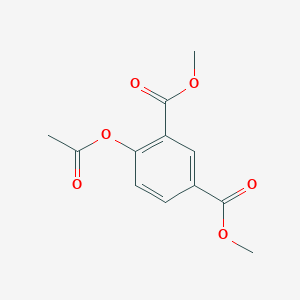

Dimethyl 4-Acetoxyisophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-acetyloxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)18-10-5-4-8(11(14)16-2)6-9(10)12(15)17-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBAKPXGINZGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634669 | |

| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71932-29-1 | |

| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 4 Acetoxyisophthalate

Strategies for Benzene-1,3-dicarboxylate Scaffold Construction

The foundational structure of Dimethyl 4-acetoxyisophthalate is the benzene-1,3-dicarboxylate, or isophthalate (B1238265), scaffold. The construction of this core can be approached from two main perspectives: the functionalization of a pre-existing benzene (B151609) ring or the de novo synthesis of the aromatic ring itself.

Industrially, the parent isophthalic acid (benzene-1,3-dicarboxylic acid) is most commonly produced through the oxidation of meta-xylene. This provides a readily available starting material for further derivatization. For laboratory-scale synthesis of specifically substituted analogues like the 4-hydroxy derivative, chemists often begin with already functionalized precursors, such as 4-hydroxyisophthalic acid. google.com

More advanced and versatile strategies involve building the substituted benzene core from acyclic precursors. One such modern approach is the carbene-catalyzed formal [3+3] cycloaddition reaction. nih.gov This method avoids the often harsh conditions required for the functionalization of a pre-existing aromatic ring and allows for the construction of highly substituted benzene molecules with greater efficiency and control. nih.gov While dominant methods still rely on modifying existing benzene frameworks, these ring-forming strategies represent a significant advancement in synthetic efficiency. nih.gov

Targeted Introduction of the 4-Acetoxy Group

The introduction of the acetoxy group at the 4-position of the isophthalate scaffold is most precisely achieved through the acetylation of a precursor bearing a hydroxyl group at that same position, namely Dimethyl 4-hydroxyisophthalate. chemicalbook.com The phenolic hydroxyl group is nucleophilic and reacts readily with electrophilic acetylating agents. This transformation is a common and high-yielding reaction in organic synthesis. wikipedia.org

Several standard methods can be employed for this acetylation, each with specific reagents and conditions. wikipedia.org The choice of method often depends on the scale of the reaction and the sensitivity of other functional groups present in the molecule.

| Acetylation Method | Reagent | Base/Catalyst | Key Features |

| Acid Anhydride (B1165640) Method | Acetic Anhydride | Pyridine (B92270), DMAP (catalyst) | A very common, efficient method. DMAP significantly accelerates the reaction. wikipedia.org |

| Acetyl Halide Method | Acetyl Chloride | Triethylamine | A highly reactive method, requiring a non-nucleophilic base to neutralize the HCl byproduct. wikipedia.org |

The acetoxy group itself has a distinct electronic influence on the aromatic ring. While the oxygen atom's lone pairs allow it to be an ortho/para-directing group in subsequent electrophilic aromatic substitutions, it is significantly less activating than a simple hydroxyl group. stackexchange.com This is because the lone pair electrons are also delocalized by resonance into the adjacent acetyl carbonyl group, making them less available for donation to the benzene ring's pi system. stackexchange.commsu.edu

Optimization of Esterification Processes for Dimethyl Functionality

The conversion of the two carboxylic acid groups of the isophthalic acid core to their corresponding methyl esters is a critical step in the synthesis. This can be performed on 4-hydroxyisophthalic acid prior to acetylation. The classic method for this transformation is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com

Optimization of this process aims to improve reaction rates, yields, and sustainability. A key area of research is the use of heterogeneous solid acid catalysts, which can be easily recovered and reused, reducing waste. Zeolite catalysts, for instance, have demonstrated high efficacy in the esterification of terephthalic acid (the 1,4-isomer of isophthalic acid), a closely related process. Studies on β zeolite, in particular, have shown excellent conversion and selectivity under optimized conditions. mdpi.com This suggests a promising avenue for the optimization of isophthalate esterification.

Table of Optimized Esterification Conditions for Dimethyl Terephthalate (B1205515) using β Zeolite Catalyst Data adapted from a study on terephthalic acid esterification, illustrating optimization principles applicable to isophthalates. mdpi.com

| Parameter | Condition | PTA Conversion | DMT Selectivity |

| Temperature | 200 °C | 100% | 94.1% |

| Pressure | 1 MPa | 100% | 94.1% |

| Reactant/Catalyst Ratio | 8:1 (w/w) | 100% | 94.1% |

| Reaction Time | 8 hours | 100% | 94.1% |

For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, alternative methods provide milder reaction pathways. These include:

Steglich Esterification: Utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Acyl Chloride Formation: The dicarboxylic acid can be converted to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with methanol. commonorganicchemistry.com

Alkylation: Using methylating agents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) can also produce the desired dimethyl ester. commonorganicchemistry.com

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound. The two key transformations are the acid-catalyzed esterification and the base-promoted acetylation.

Mechanism of Fischer Esterification: The Fischer esterification of each carboxylic acid group proceeds through a series of equilibrium steps:

Protonation: The strong acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion of the methanol moiety to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated by a base (e.g., H₂O or another methanol molecule) to regenerate the acid catalyst and yield the final ester product. This process occurs at both the 1- and 3-position carboxyl groups.

Mechanism of Acetylation with Acetic Anhydride and Pyridine: The acetylation of the 4-hydroxy group is typically facilitated by a base like pyridine:

Nucleophilic Attack: The lone pair of the phenolic oxygen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.

Deprotonation and Catalyst Role: Pyridine can act as a base, deprotonating the phenolic hydroxyl group to increase its nucleophilicity. More importantly, pyridine can act as a nucleophilic catalyst by first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is then more readily attacked by the hydroxyl group.

Elimination: The tetrahedral intermediate collapses, eliminating an acetate (B1210297) ion as a leaving group and forming the acetylated product.

Neutralization: The pyridine also serves to neutralize the acetic acid byproduct formed during the reaction.

Chemical Reactivity and Derivatization of Dimethyl 4 Acetoxyisophthalate

Selective Deacetylation Reactions and Formation of Dimethyl 4-Hydroxyisophthalate

The conversion of Dimethyl 4-acetoxyisophthalate to Dimethyl 4-hydroxyisophthalate involves the cleavage of the ester bond of the acetoxy group, a process known as deacetylation or deacylation. This reaction is crucial for unmasking the phenolic hydroxyl group, which can then be used for further synthetic modifications.

Catalytic and Non-Catalytic Deacylation Processes

Deacetylation can be achieved under various conditions, broadly classified as catalytic and non-catalytic methods.

Non-Catalytic Processes: These methods typically involve solvolysis under basic or acidic conditions.

Base-Mediated Hydrolysis: Standard saponification conditions, such as treatment with aqueous sodium hydroxide or potassium carbonate in a protic solvent like methanol (B129727) or ethanol, can effectively cleave the acetyl group. The reaction proceeds through nucleophilic acyl substitution where a hydroxide ion attacks the acetyl carbonyl carbon.

Acid-Mediated Hydrolysis: The use of mineral acids (e.g., HCl) or organic acids (e.g., p-toluenesulfonic acid) in an alcoholic solvent can also promote deacetylation. The acid protonates the acetyl carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the solvent (e.g., methanolysis).

Catalytic Processes: Catalytic methods offer milder reaction conditions and can enhance selectivity.

Enzyme-Catalyzed Deacetylation: Lipases are a class of enzymes known to catalyze the hydrolysis of esters. This method is highly valued for its selectivity, often allowing for the deacetylation of a specific group without affecting other sensitive functionalities in the molecule.

Metal-Catalyzed Deacetylation: Certain metal-based catalysts can be employed. For instance, systems like trimethylsulfonium iodide (Me₃SI) have been developed for the chemoselective removal of acetyl groups under mild, neutral conditions.

| Method | Reagents/Catalyst | Typical Solvent | General Conditions |

| Base-Mediated | NaOH, K₂CO₃, NaOMe | Methanol, Ethanol, Water | Room Temperature to Reflux |

| Acid-Mediated | HCl, H₂SO₄, p-TsOH | Methanol, Dioxane | Room Temperature to Reflux |

| Enzymatic | Lipase (e.g., from Candida antarctica) | Buffer, Organic Solvent | Mild (e.g., 30-40 °C) |

| Metal-Catalyzed | Me₃SI with an additive (e.g., KMnO₄) | Methanol | Ambient Temperature |

Regioselectivity and Yield Optimization in Hydroxyl Group Unmasking

A key challenge in the chemistry of polyfunctional molecules like this compound is achieving regioselectivity—reacting one functional group while leaving others intact. In this case, the goal is to selectively cleave the O-acetyl group without hydrolyzing the two methyl ester groups.

Reactivity Differences: The phenolic acetate (B1210297) is generally more labile (easier to break) than the methyl esters of the aromatic carboxylic acids under certain conditions. Mild basic conditions (e.g., using a weak base like potassium carbonate in methanol) are often sufficient to remove the acetyl group while minimizing the competing saponification of the methyl esters.

Yield Optimization: To maximize the yield of Dimethyl 4-hydroxyisophthalate, reaction conditions must be carefully controlled. This includes managing temperature, reaction time, and the stoichiometry of the reagents. For instance, using a catalytic amount of a strong base like sodium methoxide in methanol (Zemplén conditions) at room temperature is a classic and highly efficient method for selective O-deacetylation with high yields. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction upon completion and prevent side reactions.

Transformations Involving the Ester Functionalities

The two methyl ester groups on the isophthalate (B1238265) backbone are also key sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. For this compound, this could involve converting the methyl esters to ethyl, propyl, or other esters.

The reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in large excess as the solvent. For example, heating this compound in ethanol with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Diethyl 4-acetoxyisophthalate.

| Catalyst Type | Example Catalyst | Reactant Alcohol | Key Consideration |

| Acid | H₂SO₄, HCl | R-OH | Protonation of the carbonyl oxygen activates the ester. |

| Base | NaOR, KOR | R-OH | Formation of a potent alkoxide nucleophile (RO⁻). |

| Organometallic | Titanium(IV) alkoxides | R-OH | Lewis acid catalysis. |

Hydrolysis and Carboxylic Acid Derivatization

The hydrolysis of the methyl ester groups to carboxylic acids yields 4-acetoxyisophthalic acid. This reaction is typically performed under more forceful conditions than the selective deacetylation of the phenolic hydroxyl group.

Saponification: Vigorous hydrolysis using an excess of a strong base like sodium hydroxide in an aqueous or mixed aqueous/organic solvent system, followed by acidification, will convert both methyl esters to carboxylic acid groups.

Selective Monohydrolysis: Achieving selective hydrolysis of only one of the two symmetric methyl ester groups is a significant synthetic challenge. It often results in a mixture of the starting material, the mono-acid, and the di-acid. Specialized techniques, such as using sterically hindered bases or enzymatic methods, might be required to achieve reasonable selectivity for the monoester-monoacid product.

Once the carboxylic acid groups are formed, they can be converted into a variety of other functional groups, such as:

Acid chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amides: By reacting the acid chloride or the acid itself (with a coupling agent) with an amine.

Anhydrides: Through dehydration reactions.

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic systems. The positions at which new substituents will add are directed by the existing groups on the ring.

The directing effects of the substituents are as follows:

-OCOCH₃ (Acetoxy): An ortho-, para-directing and activating group. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the intermediates formed during substitution at the ortho and para positions.

-COOCH₃ (Methoxycarbonyl): A meta-directing and deactivating group. The carbonyl group is electron-withdrawing through both induction and resonance, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

In this compound, the substituents are located at positions 1, 3, and 4.

The acetoxy group at C4 strongly activates the ortho positions (C3 and C5).

The ester group at C1 deactivates the ring and directs meta (to C3 and C5).

The ester group at C3 deactivates the ring and directs meta (to C1 and C5).

Considering these combined effects, the C5 position is the most likely site for electrophilic attack. It is ortho to the activating acetoxy group and meta to both deactivating ester groups, making it the most nucleophilic position on the ring. The C2 position is sterically hindered and flanked by two deactivating groups, making it a much less favorable site for substitution.

Common EAS reactions that could be performed include:

Nitration: Using HNO₃/H₂SO₄ to introduce a nitro group (-NO₂).

Halogenation: Using Br₂/FeBr₃ or Cl₂/FeCl₃ to introduce a halogen.

Sulfonation: Using fuming H₂SO₄ to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst to introduce an alkyl or acyl group.

The specific conditions for these reactions would need to be chosen carefully to be compatible with the existing ester and acetoxy functionalities.

Advanced Synthetic Transformations Mediated by this compound as a Substrate

This compound serves as a versatile substrate for a variety of advanced synthetic transformations, enabling the creation of more complex molecular architectures. Its reactivity is centered around the three key functional groups: the acetoxy group, the two methyl ester moieties, and the aromatic ring. Strategic manipulation of these sites allows for its incorporation into a range of materials and molecules with specialized properties. The primary pathways for derivatization include reactions at the acetoxy group, transformations involving the ester functionalities, and modifications of the benzene ring.

A significant synthetic application of this compound is its use as a precursor to functionalized polyesters and other polymers. The typical approach involves the initial hydrolysis of the acetoxy group to yield dimethyl 4-hydroxyisophthalate. This phenolic derivative can then be utilized as a monomer in polycondensation reactions. For instance, it can be reacted with various diols or dicarboxylic acids to introduce specific functionalities into the polymer backbone. This strategy allows for the synthesis of polymers with tailored thermal properties, solubility, and potential for further post-polymerization modification.

Furthermore, the aromatic core of this compound is amenable to various substitution and coupling reactions, which are fundamental to the construction of complex organic molecules. While the acetoxy group itself is not an ideal leaving group for cross-coupling reactions, it can be readily converted into more reactive functionalities, such as a triflate group. This transformation opens the door to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of biaryls, substituted styrenes, and other highly conjugated systems. Such derivatizations are crucial in the development of materials for electronics, as well as in the synthesis of biologically active compounds.

The following table summarizes key advanced synthetic transformations involving this compound, detailing the reaction type, reagents and conditions, the resulting product, and typical yields based on analogous systems.

Table 1: Advanced Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Product | Typical Yield (%) | Reference |

| Hydrolysis | aq. HCl or NaOH, reflux | Dimethyl 4-hydroxyisophthalate | >90 | Analogous Hydrolysis |

| Polycondensation | Diol (e.g., ethylene glycol), catalyst (e.g., Sb₂O₃), high temperature | Polyester (B1180765) with pendant hydroxyl groups | 80-95 | Polymer Synthesis |

| Conversion to Triflate | Triflic anhydride (B1165640), pyridine (B92270), CH₂Cl₂, 0 °C to rt | Dimethyl 4-(trifluoromethanesulfonyloxy)isophthalate | 90-98 | Triflation Chemistry |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃), toluene/H₂O, reflux | Dimethyl 4-arylisophthalate | 70-90 | Cross-Coupling Reactions |

| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, base (e.g., Et₃N), DMF, 100 °C | Dimethyl 4-vinylisophthalate derivative | 60-85 | Cross-Coupling Reactions |

Applications of Dimethyl 4 Acetoxyisophthalate in the Synthesis of Advanced Materials and Fine Chemicals

Precursor in Polymer and Resin Synthesis

The bifunctional nature of dimethyl 4-acetoxyisophthalate, with its two ester groups, positions it as a potential monomer or co-monomer in the synthesis of various polymers. The ester linkages can undergo transesterification or hydrolysis, allowing for the incorporation of the isophthalate (B1238265) core into polyester (B1180765) chains. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be further reacted to introduce specific functionalities into the polymer backbone or to act as a site for cross-linking, thereby modifying the physical and chemical properties of the resulting resin. This could lead to the development of specialty polyesters with tailored characteristics, such as improved thermal stability, chemical resistance, or altered solubility.

Intermediate for Coatings and Adhesives Development

In the formulation of high-performance coatings and adhesives, the incorporation of aromatic diacids or their esters can enhance properties such as hardness, durability, and adhesion. This compound can serve as a precursor to reactive intermediates used in these formulations. For instance, the hydrolysis of the ester groups could yield a diacid, which can then be used in the synthesis of polyester or polyamide resins. The presence of the acetoxy group offers a handle for further chemical modification, potentially allowing for the introduction of functionalities that can improve adhesion to various substrates or act as cross-linking sites to enhance the cohesive strength of the final coating or adhesive.

Building Block for Pharmaceutical and Agrochemical Intermediates

The substituted benzene (B151609) ring of this compound makes it an attractive scaffold for the synthesis of more complex molecules with potential biological activity. The ester and acetoxy groups can be selectively modified or replaced to build up the intricate structures often required for pharmaceutical and agrochemical applications.

Utility in the Synthesis of VLA-4 Integrin Inhibitor Precursors

Very late antigen-4 (VLA-4) is an integrin protein that has been identified as a therapeutic target for inflammatory diseases. The development of small molecule inhibitors of VLA-4 is an active area of pharmaceutical research. While direct evidence of this compound's use is not widely published, its structural motifs are relevant to the synthesis of VLA-4 antagonist precursors. The isophthalic acid core can serve as a central scaffold upon which other necessary pharmacophoric elements can be attached. The functional groups of this compound provide the necessary reactive sites to build the complex structures required for effective VLA-4 inhibition.

Other Bioactive Molecule Scaffolds

The core structure of this compound can be found within various classes of bioactive molecules. Its potential as a starting material lies in the ability to selectively manipulate its functional groups to create a diverse range of derivatives. These derivatives can then be screened for various biological activities, serving as a foundation for the development of new therapeutic agents or agrochemicals. The aromatic ring provides a rigid framework, while the ester and acetoxy groups offer points for diversification.

Contributions to Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique for the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties. The structure of this compound is well-suited for this approach. The two ester groups and the acetoxy group can be independently or simultaneously reacted with a variety of building blocks to generate a diverse library of compounds. For example, the ester groups could be converted to amides using a range of amines, while the acetoxy group could be hydrolyzed and then etherified or esterified with different partners. This multi-point diversification allows for the efficient exploration of a large chemical space, increasing the probability of discovering novel compounds with interesting biological or material properties.

Computational and Theoretical Investigations of Dimethyl 4 Acetoxyisophthalate

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of Dimethyl 4-acetoxyisophthalate is fundamental to understanding its reactivity. Modern computational chemistry provides powerful tools to probe the distribution of electrons within the molecule and to predict its chemical behavior.

Methodology:

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules like this compound. researchgate.netresearchgate.net By employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), one can calculate a range of electronic properties. researchgate.net

Key Parameters for Analysis:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. semanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions show electron-deficient areas (electrophilic sites). This allows for the prediction of where the molecule is likely to interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity.

Reactivity Descriptors: Based on the calculated electronic properties, various reactivity descriptors can be derived, including electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Predicted Reactivity:

For this compound, the aromatic ring, the ester groups, and the acetoxy group are all expected to influence its electronic structure and reactivity. The acetoxy and methoxycarbonyl groups are electron-withdrawing, which would generally deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. epa.gov Conversely, the carbonyl carbons of the ester and acetoxy groups are expected to be electrophilic and thus susceptible to nucleophilic attack. An MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl groups and a positive potential around the carbonyl carbons and the aromatic protons.

Illustrative Data Table: Calculated Electronic Properties of an Aromatic Ester

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Methodology:

To study a reaction involving this compound, such as its hydrolysis, computational chemists would typically use DFT methods to map out the potential energy surface of the reaction. researchgate.net This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Key Aspects of Mechanistic Studies:

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the identified transition state connects the correct species.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Computational models can be used to compare the activation energies of different possible reaction pathways. nih.gov

Example Application: Hydrolysis of this compound

The hydrolysis of the ester groups in this compound can proceed through either acid-catalyzed or base-catalyzed mechanisms. nih.gov Computational modeling could be used to:

Determine the step-by-step mechanism, including the formation of tetrahedral intermediates. nih.gov

Calculate the activation energies for the hydrolysis of the different ester groups to predict which is more labile.

Investigate the role of the solvent in stabilizing intermediates and transition states.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Mechanism | Activation Energy (kcal/mol) |

| Nucleophilic attack on methyl ester | Base-catalyzed | 15.2 |

| Nucleophilic attack on acetoxy group | Base-catalyzed | 18.5 |

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional shape (conformation) of a molecule can significantly impact its physical and chemical properties. Computational methods can be used to determine the most stable conformations and to predict various spectroscopic properties.

Methodology:

A conformational analysis of this compound would begin with a systematic search of the potential energy surface to identify all possible low-energy conformers. This is often done using molecular mechanics force fields, followed by geometry optimization of the most promising structures using DFT or other quantum mechanical methods. researchgate.net

Key Areas of Investigation:

Rotational Barriers: The energy barriers to rotation around the single bonds, such as the C-O bonds of the ester and acetoxy groups, can be calculated. This provides information about the flexibility of the molecule.

Relative Stabilities: The relative energies of the different conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Prediction of Spectroscopic Properties:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated for each conformer. researchgate.netbohrium.com A Boltzmann-averaged spectrum can then be generated and compared with experimental data to aid in structure elucidation and conformational assignment. github.io

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated for the stable conformers. researchgate.net This allows for the assignment of the peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule.

Expected Conformational Preferences:

For this compound, the orientation of the two methyl ester groups and the acetoxy group relative to the benzene ring will be the primary determinants of the conformational landscape. Steric hindrance between these groups will likely play a significant role in determining the lowest energy structures. researchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 130-135 |

| Aromatic C-O | 150-155 |

| Ester C=O | 165-170 |

| Methoxy (B1213986) C | 50-55 |

| Acetoxy C=O | 168-173 |

| Acetoxy Methyl C | 20-25 |

Sustainable Synthesis and Green Chemistry Principles for Dimethyl 4 Acetoxyisophthalate

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of esters and acyl compounds often involves the use of stoichiometric reagents and volatile organic solvents, leading to significant environmental burdens. The development of environmentally benign routes for Dimethyl 4-Acetoxyisophthalate focuses on improving atom economy and reducing the generation of hazardous waste.

A plausible sustainable synthetic pathway commences with the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727). masterorganicchemistry.com This reaction, catalyzed by an acid, forms Dimethyl 4-hydroxyisophthalate. biosynth.comchemicalbook.com The subsequent step is the acylation of the hydroxyl group of Dimethyl 4-hydroxyisophthalate using an acetylating agent to yield the final product, this compound. tcichemicals.com

Green approaches to these steps focus on the use of catalytic rather than stoichiometric quantities of reagents, which minimizes waste. nih.gov For instance, employing a recyclable solid acid catalyst for the esterification step circumvents the need for corrosive and difficult-to-handle mineral acids like sulfuric acid. mdpi.commdpi.com Similarly, the acylation step can be designed to avoid the use of hazardous reagents and solvents. mdpi.comtandfonline.com

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder operating conditions. nih.gov The development of novel catalysts is crucial for the sustainable synthesis of this compound.

For the initial esterification of 4-hydroxyisophthalic acid, a range of green catalysts can be employed as alternatives to traditional mineral acids. Solid acid catalysts, such as sulfonated resins (e.g., Amberlyst-15), zeolites, and metal oxides, offer advantages like easy separation from the reaction mixture, reusability, and reduced corrosivity. mdpi.commdpi.com Brønsted acidic ionic liquids have also emerged as effective catalysts that can sometimes double as the reaction medium, simplifying the process and enabling catalyst recycling. acs.orgacs.orgresearchinschools.orgajast.netresearchgate.net

In the subsequent acylation of Dimethyl 4-hydroxyisophthalate, a variety of catalysts have been developed for the efficient and selective acetylation of phenols. These catalysts are often milder and more environmentally friendly than traditional options. For example, simple and inexpensive metal salts like anhydrous nickel chloride (NiCl2) have been shown to be highly effective. tandfonline.com Methanesulfonic acid (MSA), a biodegradable and affordable acid, has demonstrated promise in continuous flow systems for the acylation of phenols. digitellinc.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, can act as recyclable and highly efficient catalysts for the acylation of sterically hindered phenols. rsc.org

The following table summarizes and compares various catalytic systems applicable to the acylation of phenolic compounds, a reaction analogous to the final step in the synthesis of this compound.

| Catalyst | Acetylating Agent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Anhydrous NiCl₂ | Acetic Anhydride (B1165640) | Solvent-free, room temperature | Inexpensive, mild conditions, high yields | tandfonline.com |

| Methanesulfonic Acid (MSA) | Various acylating agents | Continuous flow | Green, biodegradable, suitable for continuous production | digitellinc.com |

| Vanadyl Sulfate (B86663) (VOSO₄) | Isopropenyl Acetate (B1210297) | Solvent-free, 60 °C | Stoichiometric use of a greener acetylating agent | nih.gov |

| [CholineCl][ZnCl₂]₃ (DES) | Acid Anhydrides | Room temperature | Recyclable, highly efficient for sterically hindered phenols | rsc.org |

| Zinc Chloride (ZnCl₂) | Acetic Anhydride or Acetyl Chloride | Solvent-free, room temperature | Inexpensive, readily available, efficient | asianpubs.org |

Solvent Minimization and Alternative Media Approaches

A significant portion of chemical waste is generated from the use of traditional organic solvents. Therefore, minimizing or replacing these solvents is a key aspect of green chemistry.

For the synthesis of this compound, both the esterification and acylation steps can be conducted under solvent-free conditions. nih.govmdpi.comtandfonline.comasianpubs.orgfrontiersin.org Performing reactions without a solvent, where one of the reactants is a liquid and acts as the solvent, can lead to a significant reduction in waste and simplify the purification process. This approach not only has environmental benefits but can also lead to increased reaction rates and higher yields.

When a solvent is necessary, the focus shifts to the use of greener alternatives. Ionic liquids and deep eutectic solvents are promising alternative media for both esterification and acylation reactions. acs.orgresearchinschools.orgrsc.org These substances have negligible vapor pressure, reducing air pollution and exposure risks. Furthermore, they can often be designed to be task-specific, acting as both the solvent and the catalyst. acs.org The immiscibility of some ionic liquids with the product esters can facilitate easy separation by decantation, allowing for the straightforward recycling and reuse of the ionic liquid. acs.orgresearchinschools.org

The table below provides a comparative overview of solvent-free acylation methods versus traditional solvent-based approaches.

| Approach | Typical Solvents | Key Advantages of Alternative | Challenges | Reference |

|---|---|---|---|---|

| Traditional Solvent-Based | Pyridine (B92270), Dichloromethane | N/A | Toxicity, volatility, difficult to remove, waste generation | asianpubs.org |

| Solvent-Free | None (reactant as solvent) | Reduced waste, simplified workup, often faster reaction rates | Potential for high viscosity, heat transfer issues on a large scale | nih.govmdpi.comtandfonline.com |

| Ionic Liquids | Act as both solvent and catalyst | Low volatility, recyclability, tunable properties, easy product separation | Higher cost, potential toxicity of some ionic liquids | acs.orgacs.orgajast.net |

| Deep Eutectic Solvents | Act as both solvent and catalyst | Biodegradable, low cost, easy to prepare, recyclable | Can be viscous, limited thermal stability for some | rsc.org |

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is indispensable for confirming the molecular structure of newly synthesized or isolated Dimethyl 4-acetoxyisophthalate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are synergistically used to provide a complete picture of the molecule's atomic arrangement and connectivity. While specific spectral data for this compound (CAS 71932-29-1) is not widely published in publicly accessible databases, the expected spectral characteristics can be predicted based on its structure and by comparison with closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be utilized.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the structure (an acetyl group and two methyl ester groups on a benzene (B151609) ring), one would anticipate signals in specific chemical shift (δ) regions, measured in parts per million (ppm). The aromatic protons would appear in the downfield region (typically δ 7.0-8.5), with their splitting patterns (e.g., doublet, singlet) revealing their positions relative to each other on the benzene ring. The methyl protons of the two ester groups (-COOCH₃) would likely appear as a singlet, as would the methyl protons of the acetoxy group (-OCOCH₃), but at distinct chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the structure. For this compound, a specific number of signals would confirm the molecular symmetry. Distinct peaks would be expected for the carbonyl carbons of the ester and acetoxy groups (typically δ 160-175 ppm), the aromatic carbons (δ 120-155 ppm), and the methyl carbons of the ester and acetoxy groups (δ 20-55 ppm).

Illustrative NMR Data for a Related Compound

To illustrate the data obtained from NMR, the spectral details for the related compound, Dimethyl isophthalate (B1238265), are presented below.

| Technique | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ¹H | ~8.7 (s, 1H), ~8.2 (dd, 2H), ~7.5 (t, 1H), ~3.9 (s, 6H) | Aromatic CH, Methoxy (B1213986) CH₃ |

| ¹³C NMR | ¹³C | ~166.0, ~134.0, ~131.0, ~129.0, ~52.0 | Carbonyl C, Aromatic C, Methoxy C |

Note: Data is for the analogous compound Dimethyl isophthalate and serves for illustrative purposes only.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) corresponding to its ester and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1750 |

| C=O Stretch (Acetoxy) | 1760 - 1770 |

| C-O Stretch (Ester/Acetoxy) | 1000 - 1300 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₂O₆), the molecular weight is 252.22 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 252. Subsequent fragmentation would likely involve the loss of methoxy (-OCH₃) or acetyl (-COCH₃) groups, leading to characteristic fragment ions that further confirm the structure.

Chromatographic Methods for Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby enabling accurate purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC)

Gas chromatography is a primary method for determining the purity of volatile and thermally stable compounds like this compound. Commercial suppliers of this compound often specify a purity of greater than 98.0%, as determined by GC. wikipedia.org In this technique, the compound is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A detector, commonly a Flame Ionization Detector (FID), quantifies the amount of the compound as it elutes from the column. The purity is calculated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and is particularly useful for monitoring the progress of a synthesis reaction. HPLC offers high resolution and can be used for compounds that are not sufficiently volatile or stable for GC.

A typical Reverse-Phase HPLC (RP-HPLC) method for an aromatic ester like this compound would involve the following components:

| Parameter | Typical Condition |

| Column | C18 (Octadecylsilane) bonded silica |

| Mobile Phase | A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detector | UV-Vis Detector (set to a wavelength where the aromatic ring absorbs, e.g., ~254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

By injecting small aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. After synthesis and purification, HPLC provides a precise measurement of the final product's purity.

Future Research Directions and Emerging Paradigms

Novel Synthetic Applications beyond Current Scope

The unique structural features of Dimethyl 4-Acetoxyisophthalate, namely the presence of two methyl ester groups and an acetoxy substituent on a central aromatic ring, open up a variety of possibilities for its use in the synthesis of functional materials and bioactive molecules.

Functional Polymers: A significant future application lies in the synthesis of specialty polymers. Following the deprotection of the acetoxy group to reveal the phenolic hydroxyl group, the resulting Dimethyl 4-hydroxyisophthalate can serve as a functional monomer. This monomer can be incorporated into polyesters and other polymers through transesterification reactions. nih.govacs.orgjournalspub.info The presence of the hydroxyl group can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to participate in post-polymerization modifications. Isophthalic acid and its derivatives are already utilized in the production of commercially important polymers like fire-resistant Nomex and polyethylene terephthalate (B1205515) (PET) resins. wikipedia.org Research into the polymerization of functionalized isophthalates is an active area, with a focus on creating materials with tailored properties. acs.orgfigshare.comrsc.org

Bioactive Molecules: Phthalate esters and their derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov The isophthalate (B1238265) core of this compound provides a rigid scaffold that can be chemically modified to create a library of novel compounds for biological screening. The acetoxy and ester functionalities can be hydrolyzed or transformed to introduce different functional groups, potentially leading to the discovery of new therapeutic agents. researchgate.netredalyc.org For instance, the synthesis of bioactive carboxylic acids and their derivatives is a key area in medicinal chemistry. researchgate.net

Metal-Organic Frameworks (MOFs): Isophthalic acid and its substituted derivatives are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govrsc.orgnih.govresearchgate.netrsc.orgresearchgate.net These materials are characterized by their porous structures and have applications in gas storage, separation, and catalysis. After hydrolysis of its ester and acetoxy groups, the resulting 4-hydroxyisophthalic acid can be used to construct novel MOFs. The hydroxyl group can act as an additional coordination site or can be functionalized to tune the properties of the MOF. nih.gov

| Application Area | Key Transformation | Potential Outcome | Relevant Research Context |

|---|---|---|---|

| Functional Polymers | Deprotection of acetoxy group, followed by polycondensation or transesterification | Polyesters with enhanced thermal stability, altered solubility, and sites for post-polymerization modification. | Use of isophthalic acid in Nomex and PET resins. wikipedia.org |

| Bioactive Molecules | Hydrolysis and functionalization of the core structure | Novel compounds with potential antibacterial, antifungal, or anti-inflammatory activities. | Documented bioactivities of phthalate ester derivatives. nih.gov |

| Metal-Organic Frameworks (MOFs) | Hydrolysis to 4-hydroxyisophthalic acid for use as an organic linker | MOFs with tailored pore sizes and functionalities for applications in gas storage and catalysis. | Widespread use of substituted isophthalates in MOF synthesis. nih.govrsc.orgnih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, with flow chemistry and automated synthesis platforms at the forefront of this evolution. These technologies offer significant advantages in terms of reaction control, safety, scalability, and efficiency. nih.govrsc.orgnih.gov

The synthesis and modification of this compound are well-suited for adaptation to flow chemistry. Reactions involving aromatic esters, such as hydrolysis, transesterification, and amidation, can be performed with high precision in continuous-flow reactors. mdpi.com This allows for better control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov Furthermore, hazardous reagents can be generated and consumed in situ, enhancing the safety of the process. nih.gov

Automated synthesis platforms can be employed for the high-throughput synthesis of derivatives of this compound. By systematically varying reaction conditions and reactants in an automated fashion, large libraries of compounds can be rapidly generated for screening in drug discovery or materials science applications. This approach significantly accelerates the research and development process.

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Minimization of the volume of hazardous materials at any given time and better control over exothermic reactions. | Safer handling of reagents used in the synthesis and modification of the compound. |

| Improved Control and Reproducibility | Precise control over reaction parameters leads to consistent product quality. | Higher yields and purities of this compound and its derivatives. nih.gov |

| Scalability | Straightforward scaling of production by running the flow process for longer durations. rsc.org | Facilitates the transition from laboratory-scale synthesis to industrial production. |

| High-Throughput Synthesis | Automation enables the rapid synthesis of a large number of derivatives. | Accelerated discovery of new materials and bioactive molecules based on the isophthalate scaffold. |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. frontiersin.org The rigid and functionalizable nature of the isophthalate core makes this compound a promising candidate for the construction of novel supramolecular assemblies.

After hydrolysis of the ester and acetoxy groups to 4-hydroxyisophthalic acid, the resulting molecule possesses multiple hydrogen bond donor and acceptor sites. This allows it to participate in the self-assembly of intricate one-, two-, and three-dimensional networks. The positioning of the carboxylic acid groups in the meta-position provides a specific angular geometry that can be exploited in the design of supramolecular structures. crespootero.uk

Furthermore, the carboxylate groups can coordinate to metal ions to form coordination polymers and MOFs. nih.gov The hydroxyl group can also participate in coordination or act as a site for further functionalization to modulate the properties of the resulting supramolecular assembly. The field of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties, can leverage the structural information of isophthalic acid derivatives to predict and construct novel crystalline materials. unisa.ac.zaunisa.ac.zamdpi.com

| Supramolecular System | Role of the Isophthalate Core | Key Interactions | Potential Applications |

|---|---|---|---|

| Hydrogen-Bonded Networks | Rigid building block with defined geometry. | Hydrogen bonding between carboxylic acid and hydroxyl groups. | Crystal engineering, host-guest chemistry. unisa.ac.zaunisa.ac.za |

| Coordination Polymers and MOFs | Multidentate organic linker. | Coordination of carboxylate groups to metal ions. | Gas storage, separation, catalysis. nih.govnih.gov |

| Functional Supramolecular Assemblies | Scaffold for introducing specific functionalities. | Combination of hydrogen bonding, metal coordination, and other non-covalent interactions. | Sensors, molecular recognition. |

Q & A

Q. What are the standard synthetic routes for Dimethyl 4-Acetoxyisophthalate, and how can purity be validated?

this compound is typically synthesized via esterification of 4-acetoxyisophthalic acid with methanol under acidic catalysis. Key steps include refluxing with sulfuric acid as a catalyst, followed by purification via recrystallization or column chromatography. Purity validation involves analytical techniques such as HPLC (≥98% purity threshold) and 1H/13C NMR to confirm structural integrity . For quantitative assessment, gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : 1H NMR (δ 3.9–4.1 ppm for methyl ester groups; δ 2.3 ppm for acetyl protons) and 13C NMR (δ 170–175 ppm for carbonyl carbons) are critical for structural confirmation.

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1220 cm⁻¹ (C-O ester stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion [M+H]+ at m/z 267.0872 (calculated for C12H12O6) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Use accelerated stability testing: Prepare buffer solutions (pH 2–12), incubate the compound at 25°C and 40°C, and sample at intervals (0, 7, 14 days). Analyze degradation products via LC-MS and quantify intact compound using calibration curves. Statistical tools like ANOVA can determine pH-dependent degradation significance .

Advanced Research Questions

Q. What computational tools are suitable for predicting the reactivity of this compound in ester hydrolysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for hydrolysis. Databases like Reaxys and PISTACHIO provide comparative kinetic data for analogous esters. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects in aqueous environments .

Q. How can response surface methodology (RSM) optimize degradation studies of this compound in environmental matrices?

Apply Box-Behnken design with variables: oxidant concentration (e.g., Fe(VI)), reaction time, and temperature. Fit quadratic models to removal efficiency data (R² > 0.95). Sensitivity analysis identifies dominant factors, while contour plots visualize optimal conditions. Validate predictions with triplicate experiments .

Q. What strategies resolve contradictions in kinetic data for thermal decomposition?

- Error Analysis : Quantify uncertainties in DSC/TGA measurements (e.g., ±2% mass loss).

- Model Discrimination : Compare Arrhenius vs. non-Arrhenius models using Akaike Information Criterion (AIC).

- Sensitivity Entropy Analysis : Rank parameters (e.g., activation energy, pre-exponential factor) by impact on model output to prioritize refinement .

Q. How does the compound’s electronic structure influence its photolytic behavior?

Perform TD-DFT calculations to predict UV-Vis absorption spectra (λmax ~260 nm for π→π* transitions). Experimental validation involves irradiating solutions with a xenon lamp (300–800 nm) and tracking photoproducts via LC-QTOF-MS. Compare HOMO-LUMO gaps with experimental bandgap energies .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling batch-to-batch variability in synthesis?

Use multivariate analysis (e.g., PCA) to correlate process parameters (catalyst loading, temperature) with yield/purity. Control charts (3σ limits) monitor variability. Outlier detection (Grubbs’ test) identifies anomalous batches requiring re-analysis .

Q. How should researchers address discrepancies between experimental and computational degradation pathways?

- Cross-Validation : Compare DFT-predicted intermediates with LC-MS/MS fragmentation patterns.

- Isotope Labeling : Use deuterated solvents or 13C-labeled compounds to trace mechanistic steps.

- Bayesian Inference : Update pathway probabilities based on empirical data .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.